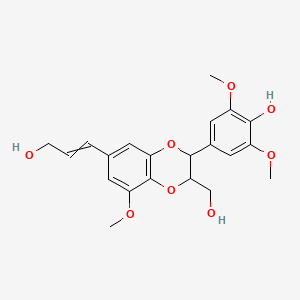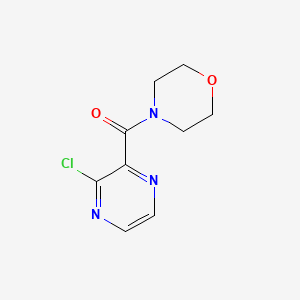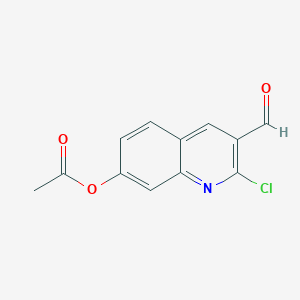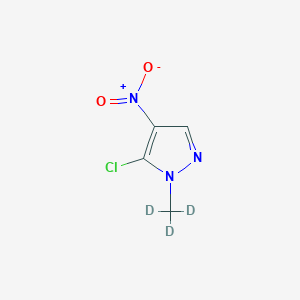![molecular formula C8H5Cl2N3 B1515405 2,4-Dichloro-7-methylpyrido[2,3-D]pyrimidine CAS No. 92350-63-5](/img/structure/B1515405.png)
2,4-Dichloro-7-methylpyrido[2,3-D]pyrimidine
Vue d'ensemble
Description
2,4-Dichloro-7-methylpyrido[2,3-D]pyrimidine is a chemical compound with the molecular formula C8H5Cl2N3 . It is widely employed as a pharmaceutical intermediate due to its versatility and unique structure .
Synthesis Analysis
The synthesis of pyrrolo[2,3-D]pyrimidine derivatives involves the use of chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2. This process uses a microwave technique as a new and robust approach for the preparation of this type of pyrrolo[2,3-D]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-7-methylpyrido[2,3-D]pyrimidine is characterized by the presence of two chlorine atoms and a methyl group attached to a pyrido[2,3-D]pyrimidine core .Chemical Reactions Analysis
Chemically, 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Applications De Recherche Scientifique
Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They have been studied for their potential in the development of new therapies .
- Application : These compounds have shown potential in the treatment of various diseases, including cancer . They have been studied for their inhibitory effects on various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted. Generally, these compounds would be synthesized in a laboratory and then tested in vitro or in vivo for their biological activity .
-
- Application : Pyrido[2,3-d]pyrimidines have shown potential in the treatment of various types of cancer .
- Methods of Application : These compounds are typically synthesized in a laboratory and then tested in vitro or in vivo for their biological activity .
- Results or Outcomes : Some compounds have shown promising results in preclinical studies, with certain derivatives demonstrating significant cytotoxic effects against various cancer cell lines .
-
- Application : Pyrido[2,3-d]pyrimidines are used as scaffolds in the design and synthesis of new therapeutic agents .
- Methods of Application : Various synthetic protocols have been developed to prepare these pyridopyrimidine derivatives .
- Results or Outcomes : The synthesized compounds are then tested for their therapeutic potential. For example, certain derivatives have shown promising results in in vitro anticancer studies .
-
- Application : Pyrido[2,3-d]pyrimidines are used in molecular docking and structure-activity relationship (SAR) studies to understand their interaction with biological targets .
- Methods of Application : These studies typically involve computational methods to predict the binding affinity of the compounds to their targets .
- Results or Outcomes : The results of these studies can provide valuable insights into the therapeutic potential of the compounds .
-
- Application : Certain pyrido[2,3-d]pyrimidine derivatives have shown good antitumor effects on carcinosarcoma in rats .
- Methods of Application : These compounds are typically synthesized in a laboratory and then tested in vitro or in vivo for their biological activity .
- Results or Outcomes : Piritrexim, a pyrido[2,3-d]pyrimidine derivative, inhibited dihydrofolate reductase (DHFR) and showed good antitumor effects .
-
- Application : The 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine was synthesized .
- Methods of Application : The compound was treated with a 1:1 complex of N, N-dimethylformamide thionyl chloride to give the expected 7-chloro-6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine .
- Results or Outcomes : The synthesized compound could be used for further biological studies .
-
- Application : Newly synthesized pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .
- Methods of Application : These compounds were synthesized using a microwave technique and tested in vitro against seven selected human cancer cell lines .
- Results or Outcomes : Some compounds showed promising cytotoxic effects against various cancer cell lines. For example, compounds 14a, 16b, and 18b were the most active toward MCF7 with IC50 values of 1.7, 5.7, and 3.4 μg/ml, respectively .
Orientations Futures
Pyrido[2,3-D]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities. This review will represent the complete medicinal and pharmacological profile of pyrido[2,3-D]pyrimidines as anticancer agents, and will help scientists to design new selective, effective and safe anticancer agents .
Propriétés
IUPAC Name |
2,4-dichloro-7-methylpyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3/c1-4-2-3-5-6(9)12-8(10)13-7(5)11-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTCVMCPCBCUAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857282 | |
| Record name | 2,4-Dichloro-7-methylpyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-7-methylpyrido[2,3-D]pyrimidine | |
CAS RN |
92350-63-5 | |
| Record name | 2,4-Dichloro-7-methylpyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-phenylpentanamide](/img/structure/B1515322.png)
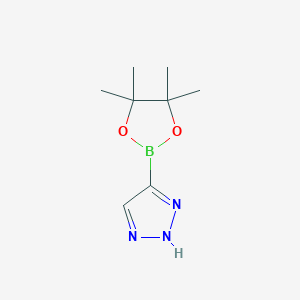
![6-Hydroxy-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1515328.png)



